molecular formula C14H16ClN5O2 B2737688 N1-(5-chloropyridin-2-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide CAS No. 1208804-07-2

N1-(5-chloropyridin-2-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide

Cat. No. B2737688
CAS RN: 1208804-07-2
M. Wt: 321.77
InChI Key: MXETWFISMLOWPJ-UHFFFAOYSA-N
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Description

This compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Both of these structures are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as nucleophilic substitution or cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-rich nitrogen atoms may participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the chlorine atom on the pyridine ring could be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine and pyrazole rings. For example, it is likely to be soluble in polar solvents due to the presence of the nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain pyridine and pyrazole rings work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. It could potentially be developed into a drug if it shows promising activity against a specific disease target .

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2/c1-9-7-10(2)20(19-9)6-5-16-13(21)14(22)18-12-4-3-11(15)8-17-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXETWFISMLOWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloropyridin-2-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide

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